molecular formula C8H7NO2S2 B1611315 4-Methylsulfonylphenylisothiocyanate CAS No. 15863-56-6

4-Methylsulfonylphenylisothiocyanate

Cat. No. B1611315
CAS RN: 15863-56-6
M. Wt: 213.3 g/mol
InChI Key: VSEGGIPVCHEXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylsulfonylphenylisothiocyanate is a biochemical used for proteomics research1. Its molecular formula is C8H7NO2S2 and it has a molecular weight of 213.2812.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Methylsulfonylphenylisothiocyanate. However, it’s available for purchase from biochemical suppliers for research purposes1.



Molecular Structure Analysis

The molecular structure of 4-Methylsulfonylphenylisothiocyanate is defined by its molecular formula, C8H7NO2S212. However, detailed structural analysis such as bond lengths, angles, and conformation would require experimental techniques like X-ray crystallography or NMR spectroscopy, and I couldn’t find such data in my search.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-Methylsulfonylphenylisothiocyanate. It’s important to note that the reactivity of a compound depends on its molecular structure and the conditions under which it’s subjected.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4-Methylsulfonylphenylisothiocyanate can be inferred from its molecular structure. However, specific properties such as melting point, boiling point, and density were not found in my search3.


Future Directions

The future directions of research involving 4-Methylsulfonylphenylisothiocyanate are not clear from the available information. However, given its use in proteomics research1, it could potentially be involved in studies aimed at understanding protein function and interactions.


Relevant Papers
I found a paper titled “Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities” which might be relevant
5. However, without access to the full text of the paper, I can’t provide a detailed analysis. It’s recommended to read this paper for more information.


Please note that this information is based on the available resources and there might be more recent and relevant studies or data that are not included in this analysis.


properties

IUPAC Name

1-isothiocyanato-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-13(10,11)8-4-2-7(3-5-8)9-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGGIPVCHEXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567911
Record name 1-Isothiocyanato-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfonylphenylisothiocyanate

CAS RN

15863-56-6
Record name 1-Isothiocyanato-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methanesulfonylphenylamine (2.4 g, 14 mmol) was dissolved in a mixture of water (30 mL) and hydrochloric acid (9 mL, 37%). This was treated drop wise at room temperature with thiophosgene (1.5 g, 13.2 mmol) with good stirring. After 1 h, the suspension was filtered, washed with water and dried over P2O5 to give 2.4 g (85% yield) of 1-isothiocyanato4-methanesulfonylbenzene. 1H NMR (CDCl3), 300 MHz δ3.09 (s, 3H, CH3), 7.41(d, 2H, Aromatic), 7.98 (d, 2H, Aromatic).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylsulfonylphenylisothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Methylsulfonylphenylisothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Methylsulfonylphenylisothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Methylsulfonylphenylisothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Methylsulfonylphenylisothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Methylsulfonylphenylisothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.